molecular formula C18H24N4O5S B2902342 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1105212-30-3

1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2902342
CAS No.: 1105212-30-3
M. Wt: 408.47
InChI Key: CLBVRRCNZAQYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a sophisticated chemical reagent designed for pharmaceutical research and development. This compound features a complex molecular architecture that integrates a 1,2,4-triazolone core, a 4-methoxyphenyl ketone fragment, and a methylsulfonyl-substituted piperidine. This specific combination of functional groups is characteristic of molecules investigated for targeted biological activity. Compounds with similar structural features, such as the 1,2,4-triazole ring, are known to exhibit a range of pharmacological properties and are frequently explored in medicinal chemistry . The presence of the sulfonyl group attached to the piperidine nitrogen is a notable feature often incorporated to modulate a compound's physicochemical properties and its interaction with biological targets. Researchers may find this reagent valuable as a key intermediate or building block in the synthesis of potential therapeutic agents. Its structure suggests potential applicability in projects involving enzyme inhibition, particularly within kinase research or the development of cardiovascular drugs, given that related structures containing methoxyphenyl groups are used in the synthesis of anticoagulants like apixaban . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-20-17(14-8-10-21(11-9-14)28(3,25)26)19-22(18(20)24)12-16(23)13-4-6-15(27-2)7-5-13/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBVRRCNZAQYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)C2=CC=C(C=C2)OC)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, using a methoxybenzoyl chloride and an appropriate catalyst.

    Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolone Cores

a. 5-{1-[(2-Chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 1775559-69-7)

  • Key Differences : Replaces the methylsulfonyl-piperidine group with a 2-chlorophenylacetyl-piperidine and introduces a 4-methoxybenzyl substituent.
  • Activity : Likely targets similar pathways (e.g., antifungal) but with enhanced lipophilicity due to the chlorophenyl group .

b. 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one

  • Key Differences : Lacks the piperidine and methylsulfonyl groups; features a hydroxylphenyl substituent.

c. 1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

  • Key Differences : Incorporates a trifluoromethyl group and isopropylthio-phenylacetyl-piperidine.
Pyrazolone and Benzimidazole Analogues

a. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one

  • Key Differences : Pyrazolone core instead of triazolone; fluorophenyl and phenylsulfanyl groups.
  • Activity : Demonstrated crystallographic stability via hydrogen bonding, suggesting utility in solid-state formulations .

b. 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

  • Key Differences: Benzimidazole-pyrrolidinone hybrid; lacks the triazolone core.
  • Activity: Potential kinase inhibition due to the benzimidazole moiety, a common pharmacophore in anticancer agents .
Key Insights:
  • Methoxy vs. Hydroxy Groups : The 4-methoxyphenyl group in the target compound likely enhances membrane permeability compared to the hydroxyphenyl analogue, which may favor metal binding over cellular uptake .
  • Piperidine Modifications : Methylsulfonyl and acetyl-piperidine groups improve solubility and target affinity compared to unmodified piperidines .
  • Triazolone vs.

Methodological Considerations

Structural analyses of these compounds often rely on SHELXL for crystallographic refinement and ORTEP-3 for graphical representation of molecular geometry . These tools have been critical in elucidating substituent effects on bioactivity.

Q & A

Basic: What are the key synthetic pathways for this compound?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the piperidine core modified with a methylsulfonyl group. This may involve sulfonylation of a piperidine intermediate using methanesulfonyl chloride under basic conditions .
  • Step 2: Formation of the 1,2,4-triazol-5(4H)-one ring. A common strategy is cyclocondensation of thiosemicarbazide derivatives with carbonyl-containing reagents, followed by oxidation to stabilize the triazole ring .
  • Step 3: Introduction of the 2-(4-methoxyphenyl)-2-oxoethyl group via N-alkylation or acylation reactions. For example, coupling the triazole intermediate with a bromoacetophenone derivative in the presence of a base like K₂CO₃ .

Optimization Tips:

  • Use polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation and alkylation steps to enhance reaction efficiency .
  • Monitor intermediates via TLC or HPLC to ensure purity before proceeding .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, particularly the methoxyphenyl, methylsulfonyl, and triazole moieties. For example, the methylsulfonyl group shows a singlet near δ 3.0–3.2 ppm in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for pharmacological studies). Use a C18 column with a methanol/water gradient .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ peak at m/z calculated for C₂₁H₂₅N₅O₄S: 444.17) .

Data Interpretation:

  • Contradictions in NMR splitting patterns may indicate stereochemical impurities. Re-crystallization or column chromatography can resolve this .

Basic: What initial biological screening assays are recommended?

Answer:

  • Cytotoxicity Assays: Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Include a positive control like doxorubicin .
  • Enzyme Inhibition Studies: Screen against kinases or proteases due to the triazole and sulfonyl groups’ potential interaction with ATP-binding pockets .
  • Solubility Profiling: Perform shake-flask experiments in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .

Advanced: How can conflicting solubility data from different studies be resolved?

Answer:
Contradictions often arise from variations in solvent systems or pH. Follow these steps:

  • Standardize Conditions: Use USP buffers (pH 1.2, 4.5, 6.8, 7.4) and measure solubility via UV-Vis spectroscopy at controlled temperatures (25°C ± 0.5) .
  • Degradation Analysis: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the methylsulfonyl group or triazole ring oxidation may explain discrepancies .
  • Co-solvent Screening: Test solubilizers like cyclodextrins or PEG-400, which are compatible with in vivo administration .

Advanced: What strategies optimize the yield of the methylsulfonyl-piperidine intermediate?

Answer:

  • Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation reactions, reducing side-product formation .
  • Temperature Control: Maintain 0–5°C during methanesulfonyl chloride addition to minimize exothermic side reactions .
  • Workup Protocol: Extract the intermediate with dichloromethane and wash with cold water to remove unreacted reagents .

Typical Yield Improvements:

  • From 60% to 85% by optimizing stoichiometry (1.2 eq methanesulfonyl chloride per piperidine) .

Advanced: How does molecular docking predict interactions with enzyme targets?

Answer:

  • Target Selection: Prioritize enzymes with known triazole/sulfonyl interactions (e.g., COX-2, CYP450 isoforms) .
  • Software Workflow:
    • Prepare the compound’s 3D structure using Gaussian (DFT optimization at B3LYP/6-31G* level).
    • Dock with AutoDock Vina into the target’s active site (e.g., PDB ID: 1PXX for COX-2).
    • Analyze binding poses for hydrogen bonds (e.g., triazole N2 with Arg120) and hydrophobic contacts (methylsulfonyl with Leu352) .

Validation:

  • Compare docking scores with known inhibitors and validate via MD simulations (100 ns) to assess stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.